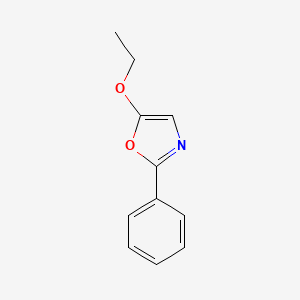

5-Ethoxy-2-phenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-13-10-8-12-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBGWCFWWLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363409 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25755-93-5 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Oxazole Ring Formation and Transformation

Reaction Mechanism Elucidation in Key Synthetic Pathways

The formation of the oxazole (B20620) core can be achieved through various synthetic strategies, each characterized by a distinct reaction mechanism. Understanding these pathways is crucial for controlling the synthesis of specifically substituted oxazoles like 5-ethoxy-2-phenyl-1,3-oxazole.

A cornerstone of oxazole synthesis is the intramolecular cyclization of an acyclic precursor, followed by a dehydration step to form the aromatic ring. The Robinson-Gabriel synthesis is a classic illustration of this process. wikipedia.org It begins with a 2-acylamino-ketone, which undergoes intramolecular condensation to form an oxazoline (B21484) intermediate. This is followed by dehydration, typically promoted by a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride, to yield the final oxazole. wikipedia.org

The mechanism proceeds as follows:

Enolization/Enolate Formation: The 2-acylamino-ketone precursor tautomerizes to its enol form or forms an enolate.

Intramolecular Nucleophilic Attack: The enolic oxygen or the amide oxygen attacks the carbonyl carbon of the acyl group, leading to a five-membered cyclic intermediate, a hydroxydihydrooxazole (oxazoline) derivative.

Dehydration: Elimination of a water molecule from the hydroxydihydrooxazole intermediate, facilitated by a dehydrating agent, results in the formation of the stable aromatic oxazole ring. wikipedia.org

A related and well-studied process is the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. mdpi.comnih.gov While this forms the saturated oxazoline ring, the mechanistic principles, particularly the activation of the hydroxyl group for elimination, are relevant. Studies using triflic acid as a promoter show that the reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, suggesting the hydroxyl group is activated and departs as a good leaving group (e.g., water) via an S_N2-like substitution by the amide oxygen. mdpi.com

| Reaction | Precursor | Key Intermediate | Promoting Agent | Ref. |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Hydroxydihydrooxazole | H₂SO₄, POCl₃ | wikipedia.org |

| Oxazoline Synthesis | N-(2-hydroxyethyl)amide | Activated Hydroxyl Group | Triflic Acid (TfOH) | mdpi.comnih.gov |

Modern synthetic methods have introduced radical and photoredox-catalyzed pathways for oxazole formation, often proceeding under mild, visible-light-induced conditions. These methods offer alternative disconnections for accessing the oxazole core.

One such approach involves the visible-light-induced oxidative annulation of enamides. researchgate.netresearchgate.netacs.orgnih.gov In a representative system, a photocatalyst, upon absorbing visible light, initiates a process that leads to an intramolecular cyclization. Mechanistic studies suggest the reaction can proceed via an anionic-type mechanism involving a keto-imine intermediate. researchgate.net In other photoredox systems, catalyst-controlled divergent mechanisms, utilizing either oxidative or reductive quenching cycles, can selectively produce oxazoles from precursors like N-acyl-isoxazol-5-ones. researchgate.netresearchgate.net

A plausible photoredox catalytic cycle for oxazole synthesis from an enamide can be outlined as:

Excitation: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs a photon, reaching an excited state. organic-chemistry.org

Single Electron Transfer (SET): The excited photocatalyst engages in a SET event with the enamide substrate or a co-catalyst/oxidant.

Radical Formation: This SET process generates a radical cation from the enamide.

Intramolecular Cyclization: The radical cation undergoes an intramolecular cyclization, forming a new C-O bond.

Oxidation and Rearomatization: Subsequent oxidation and deprotonation steps lead to the formation of the aromatic oxazole ring, regenerating the ground-state photocatalyst. researchgate.netorganic-chemistry.org

The key advantage of these methods is the catalytic generation of highly reactive radical intermediates under controlled conditions, minimizing side reactions. nih.govacs.org

Transition metals, particularly gold, rhodium, and palladium, are powerful catalysts for synthesizing oxazoles, most commonly from N-propargylamides. researchgate.netorganic-chemistry.org These reactions are prized for their efficiency and selectivity.

Gold-Catalyzed Synthesis: Gold catalysts, typically Au(I) or Au(III) species, are known to be highly oxophilic and carbophilic, effectively activating the alkyne moiety of N-propargylamides. A general catalytic cycle involves:

π-Activation: The gold catalyst coordinates to the alkyne of the N-propargylamide, activating it for nucleophilic attack. researchgate.net

5-exo-dig Cyclization: The amide oxygen performs an intramolecular nucleophilic attack on the activated alkyne in a 5-exo-dig manner, forming a vinyl-gold intermediate.

Protodeauration: The vinyl-gold species is protonated (by a protic source in the medium), releasing the oxazole product and regenerating the active gold catalyst. organic-chemistry.org

Rhodium-Catalyzed Synthesis: Rhodium carbenes offer an alternative route. For instance, the reaction of α-diazo-β-keto esters with amides, catalyzed by dirhodium tetraacetate, proceeds via:

Carbene Formation: The rhodium catalyst reacts with the diazo compound to form a rhodium carbene intermediate.

N-H Insertion: The rhodium carbene undergoes insertion into the N-H bond of the amide.

Cyclodehydration: The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the 2,4-disubstituted oxazole. nih.gov Interestingly, the regioselectivity of this reaction can be switched by changing the rhodium catalyst's ligands; using dirhodium tetrakis(heptafluorobutyramide) can lead to the 2,5-disubstituted oxazole isomer. nih.gov

| Metal Catalyst | Typical Precursor | Key Mechanistic Step | Product Type | Ref. |

| Gold (Au) | N-Propargylamide | 5-exo-dig Cyclization | 2,5-Disubstituted Oxazole | researchgate.netorganic-chemistry.org |

| Rhodium (Rh) | α-Diazo-β-keto ester + Amide | Carbene N-H Insertion | 2,4- or 2,5-Disubstituted Oxazole | nih.gov |

| Palladium (Pd) | N-Propargylamide + Aryl Iodide | Coupling followed by Cyclization | 2,5-Disubstituted Oxazole | organic-chemistry.org |

| Copper (Cu) | Enamide | Vinylic C-H Bond Functionalization | 2,5-Disubstituted Oxazole | organic-chemistry.org |

Mechanistic Pathways of Oxazole Ring Systems

Once formed, the oxazole ring can participate in a variety of transformations, revealing its reactivity patterns.

Oxazoles are photochemically active heterocycles. ias.ac.in A well-documented photochemical reaction is the transposition of ring atoms, particularly the isomerization of isoxazoles (containing an N-O bond) into oxazoles upon UV irradiation. ias.ac.innih.gov The generally accepted mechanism for this transformation proceeds through a high-energy azirine intermediate. ias.ac.innih.govacs.org

The proposed pathway for the photoisomerization of an isoxazole (B147169) to an oxazole is:

Photoexcitation: The isoxazole absorbs UV light, promoting it to an excited state.

N-O Bond Homolysis: The weak N-O bond undergoes homolytic cleavage to form a diradical intermediate.

Ring Contraction: The diradical collapses to form a highly strained, three-membered acyl-substituted azirine intermediate.

Ring Expansion: This azirine intermediate can then undergo photochemical or thermal ring opening in a different manner, followed by recyclization to yield the more stable oxazole ring. ias.ac.innih.gov

Theoretical studies on the photochemical transposition of the parent oxazole ring itself have also been conducted. documentsdelivered.com These rearrangements highlight the lability of the heterocyclic ring system under high-energy conditions, allowing for skeletal reorganization. Recent work has utilized continuous flow technology to make these photochemical transpositions more practical and scalable for generating diverse oxazole products. nih.govacs.org

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful method for constructing other ring systems, most notably pyridines. researchgate.netnih.gov The reactivity of the oxazole in a Diels-Alder reaction is significantly influenced by its substituents. Electron-donating groups, such as the ethoxy group at the C5 position in 5-ethoxy-2-phenyl-1,3-oxazole, enhance the Highest Occupied Molecular Orbital (HOMO) energy of the diene system, making it more reactive in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. researchgate.net

The reaction of a 5-ethoxyoxazole (B79106) with a dienophile (e.g., an alkene or alkyne) does not typically yield a stable bicyclic adduct. Instead, the primary cycloadduct undergoes a spontaneous retro-Diels-Alder-type fragmentation. researchgate.netresearchgate.net

The established mechanism is:

[4+2] Cycloaddition: The 5-ethoxyoxazole (acting as the diene) reacts with the dienophile across the C2 and C5 positions to form a bicyclic ether-bridged primary adduct (a 7-oxa-2-azabicyclo[2.2.1]heptene derivative).

Ring Opening/Fragmentation: This adduct is unstable and readily undergoes cleavage of the C-O ether bridge.

Aromatization: The resulting intermediate eliminates a molecule of ethanol (B145695) (from the ethoxy group and a proton), leading to the formation of a stable, substituted pyridine (B92270) ring. researchgate.net

This transformation is a highly valuable synthetic tool, as it allows for the conversion of a five-membered oxazole ring into a six-membered pyridine ring with predictable regiochemistry, providing access to complex pyridine derivatives. researchgate.netnih.govrsc.org

Investigations into Ring-Opening Reactions of Oxazolones as Synthetic Intermediates.biointerfaceresearch.com

The chemistry of oxazolones is largely characterized by their propensity to undergo ring-opening reactions, a feature that makes them valuable as synthetic intermediates. researchgate.net This reactivity is in contrast to the aromatic stability of oxazoles, which tend to undergo electrophilic substitution while preserving the ring structure. researchgate.net The saturated 5(4H)-oxazolones, also known as azlactones, have been a particular focus of intensive study due to their utility in synthesis. researchgate.netnih.gov

The susceptibility of the oxazolone (B7731731) ring to cleavage allows for its use in the formation of various acyclic and heterocyclic compounds. nih.gov For instance, the reaction of azo-oxazolone with aromatic amines results in the ring-opening of the oxazolone to produce azo-benzamide derivatives in high yields and short reaction times. nih.gov This transformation highlights the role of oxazolones as synthons for bioactive azo-benzamides. nih.gov

Mechanistic studies have revealed that the rate of the oxazolone ring-opening reaction is influenced by the electronic properties of substituents on the oxazolone ring. researchgate.net Specifically, an increase in the electron-donating character of a substituent at the C-2 position of the phenyl ring has been observed to decrease the rate of the ring-opening reaction. researchgate.net

A notable application of oxazolone ring-opening is in amidation reactions. While 4,4-dimethyloxazolones derived from N-protected aminoisobutyric acid (AIB) were traditionally considered poor electrophiles due to steric hindrance, recent research has demonstrated their effectiveness in amidation. These stable 4,4-dimethyloxazolones can be formed via intramolecular cyclization of N-protected urethane (B1682113) derivatives of AIB and subsequently used as excellent electrophiles for efficient amidation, even with weakly reactive nucleophiles. This discovery provides a convenient synthetic route to AIB-peptide analogs.

The versatility of oxazolones as synthetic intermediates is further demonstrated by their use in the synthesis of a variety of heterocyclic scaffolds, including 1,3-oxazoles, pyrroles, pyrrolines, imidazoles, and imidazolines. nih.gov The general reactivity pattern involves a nucleophilic attack on the oxazolone, leading to ring cleavage and the formation of a new derivative.

The following table summarizes the ring-opening reactions of various oxazolone derivatives with different nucleophiles to yield corresponding amide products.

| Oxazolone Reactant | Nucleophile | Product | Yield (%) | Reference |

| Azo-oxazolone | Aromatic amines | Azo-benzamide derivatives | >90 | nih.gov |

| 4,4-Dimethyloxazolone of AIB urethane | Weakly reactive nucleophiles | AIB-peptide analogs | - | |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid | Ring-opened amide | - | nih.gov |

| 2-(3-Iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one | Primary aryl amines | Racemic benzamide (B126) derivatives | - | nih.gov |

Reactivity and Functionalization of the 5 Ethoxy 2 Phenyl 1,3 Oxazole Core

Electrophilic and Nucleophilic Reactivity Patterns of the Oxazole (B20620) Heterocycle

The oxazole ring possesses a distinct electronic character that governs its reactions with both electrophiles and nucleophiles. The nitrogen atom is basic, though less so than in imidazoles, and the oxygen atom influences the electron distribution within the five-membered ring wikipedia.org. The acidity of the ring protons generally follows the order C-2 > C-5 > C-4 semanticscholar.org.

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position. wikipedia.orgsemanticscholar.org The presence of an electron-donating group on the ring is known to activate it towards electrophilic attack. semanticscholar.org In the case of 5-Ethoxy-2-phenyl-1,3-oxazole, the ethoxy group at C-5 is a strong activating group. While this group would typically direct electrophiles to the C-4 position in standard aromatic systems, the inherent reactivity of the oxazole ring favors substitution at C-5. However, direct electrophilic substitution on an already substituted C-5 position is uncommon. Instead, reactivity at C-5 is often achieved through deprotonation (metalation) to form a nucleophilic carbanion, which then reacts with an electrophile. acs.orgresearchgate.net This process has been demonstrated effectively on related oxazole systems, where a C-5 carbanion can be generated and subsequently reacted with various electrophiles like aldehydes, ketones, or sources of halogens. acs.orgresearchgate.net

Table 1: General Reactivity Patterns of the Oxazole Ring

| Position | Reaction Type | Influencing Factors |

| C-2 | Deprotonation, Nucleophilic Substitution | Presence of a good leaving group for substitution wikipedia.orgsemanticscholar.org |

| C-4 | Deprotonation/Metalation | Directed by substituents at other positions chemrxiv.org |

| C-5 | Electrophilic Substitution, Deprotonation/Metalation | Requires activating groups for electrophilic attack wikipedia.orgsemanticscholar.org |

| N-3 | Protonation, Acylation | Basic character of the nitrogen atom semanticscholar.org |

Nucleophilic aromatic substitution on the oxazole ring preferentially occurs at the C-2 position, particularly when a suitable leaving group is present. wikipedia.orgsemanticscholar.org For 5-Ethoxy-2-phenyl-1,3-oxazole, the phenyl group at C-2 is not a conventional leaving group, making direct nucleophilic displacement challenging under standard conditions. However, nucleophilic attack can be a key step in certain reaction cascades. For instance, the reaction of lithiated oxazoles can lead to ring-opened enolate-isonitrile intermediates, demonstrating the susceptibility of the ring to nucleophilic addition under specific circumstances wikipedia.org.

Functional Group Interconversions on the Oxazole Scaffold

Beyond reactions involving the core heterocycle, the substituents on the 5-Ethoxy-2-phenyl-1,3-oxazole ring offer numerous opportunities for chemical modification.

The ethoxy group at the C-5 position is a key functional handle. While specific studies on 5-Ethoxy-2-phenyl-1,3-oxazole are limited, analogous transformations in other heterocyclic systems suggest several potential reactions. Cleavage of the ethyl-oxygen bond, typically under acidic or Lewis acidic conditions, would convert the ethoxy group into a hydroxyl group, yielding the corresponding 2-phenyl-1,3-oxazol-5(4H)-one. This transformation from an alkoxy-oxazole to an oxazolone (B7731731) derivative is a fundamental functional group interconversion.

The phenyl ring at the C-2 position can be modified using standard electrophilic aromatic substitution reactions. The oxazole ring acts as a substituent on the phenyl group, directing incoming electrophiles to the ortho, para, and meta positions. The precise directing effect and activating or deactivating nature of the 5-ethoxy-1,3-oxazol-2-yl group would determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation. These modifications can be used to introduce new functional groups onto the phenyl ring, which can then be used for further synthetic elaborations, such as cross-coupling reactions.

Achieving selective functionalization at the C-4 and C-5 positions is crucial for creating complex oxazole derivatives. Given the presence of the ethoxy group at C-5, the C-4 position becomes a primary target for regioselective deprotonation. The use of strong, sterically hindered bases can selectively remove the C-4 proton, creating a nucleophilic center that can be trapped with various electrophiles.

Recent methodologies have focused on directed metalation strategies to achieve high regioselectivity. For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc has proven effective for the regioselective metalation and subsequent functionalization of the oxazole scaffold nih.gov. While the ethoxy group at C-5 would strongly influence the outcome, such methods allow for the introduction of aryl halides, allylic halides, and acid chlorides at specific positions nih.gov. For example, lithiation followed by treatment with a bromine source like N-bromosuccinimide (NBS) has been used to install a bromine atom at the C-4 position of an oxazole-5-carboxylate, leaving the C-2 position untouched chemrxiv.org. This highlights the potential for highly selective C-4 functionalization on the 5-ethoxy-substituted ring.

Table 2: Examples of Regioselective Functionalization Reactions on the Oxazole Core

| Target Position | Reagents | Reaction Type | Resulting Functional Group |

| C-5 | 1. n-BuLi or t-BuLi 2. Electrophile (e.g., I₂, (n-Bu)₃SnCl) | Deprotonation/Metalation-Trapping | Iodo, Stannyl (B1234572) acs.orgresearchgate.net |

| C-4 | LiHMDS, NBS | Deprotonation-Bromination | Bromo chemrxiv.org |

| C-2, C-4, C-5 | TMPMgCl·LiCl or TMPZnCl·LiCl | Directed Metalation-Trapping | Aryl, Allyl, Acyl nih.gov |

Assessment of Oxazole Ring Stability and Sensitivity to Diverse Reaction Conditions

The stability of the 5-Ethoxy-2-phenyl-1,3-oxazole core is a critical factor influencing its synthetic utility and handling. The oxazole ring, while aromatic, exhibits a unique profile of reactivity and sensitivity that is significantly modulated by its substituents. Generally, oxazoles are thermally stable entities, capable of withstanding high temperatures without decomposition. semanticscholar.org However, their stability is markedly influenced by the chemical environment, particularly the presence of acids.

Oxazoles are known to be generally sensitive and labile under acidic conditions. chemrxiv.org The nitrogen atom at position 3 can be protonated, which disrupts the aromaticity and makes the ring susceptible to cleavage. semanticscholar.org However, the presence of an aromatic substituent at the C2 position, such as the phenyl group in 5-Ethoxy-2-phenyl-1,3-oxazole, is known to confer additional stability to the ring system. chemrxiv.org This stabilization effect can be attributed to the electronic conjugation between the phenyl and oxazole rings, which delocalizes the positive charge in the event of protonation and makes the ring more resistant to acid-catalyzed hydrolysis compared to unsubstituted or alkyl-substituted oxazoles.

The ethoxy group at the C5 position, being an electron-donating group, also plays a crucial role in the ring's reactivity. It enhances the electron density of the oxazole ring, particularly at the C4 position, making the molecule more susceptible to electrophilic attack. While this activates the ring for functionalization, it can also be a point of instability under certain electrophilic or oxidative conditions. Conversely, the ring is generally more resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule. semanticscholar.org

The stability of the oxazole ring in 5-Ethoxy-2-phenyl-1,3-oxazole under various conditions is summarized in the table below, based on established principles of oxazole chemistry.

Table 1: Stability Profile of 5-Ethoxy-2-phenyl-1,3-oxazole under Various Reaction Conditions

| Condition | Reagents/Environment | Expected Stability & Outcome | Rationale |

|---|---|---|---|

| Acidic | Dilute mineral acids (e.g., HCl), Lewis acids | Moderate to Low | The oxazole ring is generally acid-labile and can undergo hydrolysis/ring-opening. The 2-phenyl group offers some stabilization, but cleavage is still possible under forcing conditions. semanticscholar.orgchemrxiv.org |

| Basic | Strong bases (e.g., NaOH, LiHMDS) | High | The oxazole ring is generally stable under basic conditions. Deprotonation is unlikely unless at activated positions not present in the parent structure. chemrxiv.org |

| Thermal | High temperature (in inert atmosphere) | High | Oxazole rings are known to be thermally stable and do not readily decompose at high boiling temperatures. semanticscholar.org |

| Oxidative | Photo-oxidation, strong oxidizing agents | Moderate | The electron-rich oxazole ring can be susceptible to oxidation and photolysis, potentially leading to ring-opened products. semanticscholar.org |

| Reductive | Catalytic hydrogenation (e.g., H₂/Pd), dissolving metal reduction | High (Ring) | The aromatic oxazole ring is resistant to reduction under standard catalytic hydrogenation conditions. The phenyl group may be reduced under more forcing conditions. |

Detailed research findings on closely related structures provide further insight. For instance, studies on oxazolones (the keto tautomers of hydroxyoxazoles) show that the ring can be sensitive to moisture and readily undergo hydrolysis, especially when substituted with activating groups. nih.gov While 5-Ethoxy-2-phenyl-1,3-oxazole is not an oxazolone, this highlights the inherent susceptibility of the oxazole core to hydrolytic cleavage under certain substitution patterns and conditions. The stability conferred by the 2-phenyl and 5-ethoxy groups is therefore a key feature that distinguishes its reactivity from other oxazole derivatives.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Ethoxy-2-phenyl-1,3-oxazole |

| 5-hydroxyoxazole |

| Hydrochloric acid (HCl) |

| Sodium hydroxide (B78521) (NaOH) |

Computational and Theoretical Studies on 5 Ethoxy 2 Phenyl 1,3 Oxazole and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic structure of organic compounds. While specific DFT studies on 5-Ethoxy-2-phenyl-1,3-oxazole are not extensively documented in the public domain, the electronic properties can be inferred from studies on analogous 2-phenyl-oxazole and other substituted oxazole (B20620) derivatives.

DFT calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. For 5-Ethoxy-2-phenyl-1,3-oxazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles. It is expected that the oxazole ring would be largely planar, with the phenyl and ethoxy groups adopting specific orientations to minimize steric hindrance.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For a compound like 5-Ethoxy-2-phenyl-1,3-oxazole, the HOMO is anticipated to have significant contributions from the electron-rich oxazole ring and the oxygen atom of the ethoxy group. The LUMO is likely to be distributed over the phenyl ring and the C=N bond of the oxazole. The presence of the electron-donating ethoxy group at the 5-position would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted 2-phenyl-oxazole.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 5-Ethoxy-2-phenyl-1,3-oxazole, the nitrogen atom of the oxazole ring and the oxygen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of 5-Ethoxy-2-phenyl-1,3-oxazole based on Analogous Compounds

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high due to electron-donating ethoxy group |

| LUMO Energy | Primarily located on the phenyl and oxazole rings |

| HOMO-LUMO Gap | Smaller than unsubstituted 2-phenyl-oxazole, indicating higher reactivity |

| Electron Density | High on the nitrogen and oxygen atoms |

Elucidation of Reaction Mechanisms through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves locating transition states and intermediates, and calculating the activation energies associated with different reaction pathways.

Computational studies can also shed light on the mechanisms of oxazole synthesis. For example, various synthetic routes to 2,5-disubstituted oxazoles have been investigated computationally, revealing the intricate details of bond formation and ring closure. rsc.org These studies can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, the oxidation of the oxazole ring is another area where computational modeling can provide mechanistic clarity. For some 4- or 5-substituted 2H-oxazoles, oxidation to the corresponding 2-oxazolone has been observed, and computational studies can help to understand the role of enzymes and the reaction intermediates involved. nih.gov

Predictive Studies of Reactivity and Selectivity Using Computational Chemistry Methods

Computational chemistry methods are increasingly used to predict the reactivity and selectivity of organic reactions. rsc.orgnih.gov Global reactivity descriptors, derived from the energies of the FMOs, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the reactivity of a molecule. mdpi.com For 5-Ethoxy-2-phenyl-1,3-oxazole, these descriptors would likely indicate a higher reactivity compared to less substituted oxazoles due to the electron-donating nature of the ethoxy group.

The regioselectivity of reactions, such as electrophilic substitution on the oxazole ring, can also be predicted using computational methods. By calculating the relative energies of the intermediates formed upon attack at different positions (C2, C4, or C5), the most likely site of reaction can be determined. For 5-Ethoxy-2-phenyl-1,3-oxazole, electrophilic attack is generally favored at the C4 position, influenced by the directing effects of the substituents.

In cycloaddition reactions, computational modeling can predict the preferred stereochemical outcome (e.g., endo vs. exo selectivity in Diels-Alder reactions) by comparing the activation energies of the competing transition states. These predictions are invaluable for designing stereoselective syntheses of complex molecules containing the oxazole moiety.

Table 2: Predicted Reactivity and Selectivity for 5-Ethoxy-2-phenyl-1,3-oxazole

| Reaction Type | Predicted Outcome | Computational Basis |

| Electrophilic Substitution | Favored at the C4 position | Analysis of intermediate stability |

| Diels-Alder Reaction | Acts as an electron-rich diene | FMO analysis of oxazole and dienophile |

| Nucleophilic Attack | Less likely on the oxazole ring itself | MEP analysis showing electron-rich character |

Conformational Analysis and Stereochemical Considerations of Substituted Oxazole Derivatives

The three-dimensional structure of a molecule is crucial to its function, and computational methods are widely used for conformational analysis. For 5-Ethoxy-2-phenyl-1,3-oxazole, the primary conformational flexibility arises from the rotation around the single bonds connecting the phenyl and ethoxy groups to the oxazole ring.

Computational potential energy surface scans can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformers and the energy barriers between them. It is expected that the lowest energy conformation would involve a dihedral angle between the phenyl and oxazole rings that balances the effects of conjugation (favoring planarity) and steric hindrance.

For more complex substituted oxazole derivatives, stereochemical considerations become important. Computational methods can be used to predict the relative stabilities of different stereoisomers and to understand the factors that govern stereoselectivity in their synthesis. In the absence of chiral centers in 5-Ethoxy-2-phenyl-1,3-oxazole itself, this analysis is more relevant to its derivatives or its interactions with chiral molecules.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Intermediates in Complex Molecule Synthesis

5-Ethoxy-2-phenyl-1,3-oxazole and its derivatives are highly valuable intermediates in the synthesis of complex molecules, primarily owing to their participation in Diels-Alder reactions. In these cycloaddition reactions, the oxazole (B20620) ring functions as a diene, reacting with various dienophiles to construct highly substituted pyridine (B92270) rings, which are core structures in many natural products and pharmaceuticals.

The reaction of 5-alkoxyoxazoles with dienophiles initially forms a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of a small molecule, such as an alcohol or water, to yield the aromatic pyridine ring. The substitution pattern on the resulting pyridine is dictated by the substituents on both the oxazole and the dienophile, allowing for a high degree of control over the final product's structure. For instance, the reaction of 4-carboxymethyl-5-ethoxyoxazole with various dienophiles has been investigated to produce substituted pyridines that are precursors to Vitamin B6 analogs. scispace.com

The general reactivity of 5-ethoxyoxazoles in [4+2] cycloadditions makes them attractive synthons for the construction of intricate molecular architectures. The phenyl group at the 2-position of 5-Ethoxy-2-phenyl-1,3-oxazole influences the electronic properties of the oxazole ring, thereby affecting its reactivity as a diene.

| Reactant 1 | Reactant 2 (Dienophile) | Product Type | Reference |

| 5-Alkoxyoxazole | Alkene/Alkyne | Substituted Pyridine | scispace.com |

| 4-Carboxymethyl-5-ethoxyoxazole | Asymmetrical Dienophiles | γ-Substituted Pyridine | scispace.com |

Strategic Utilization in Total Synthesis Protocols of Advanced Organic Targets

The strategic application of the oxazole-based Diels-Alder reaction has been demonstrated in the total synthesis of several complex natural products. While a specific total synthesis employing 5-Ethoxy-2-phenyl-1,3-oxazole is not extensively documented, the utility of closely related 5-alkoxyoxazoles provides a clear indication of its potential.

A notable example is the synthesis of pyridoxine (B80251) (Vitamin B6), where the core pyridine structure can be efficiently assembled via a Diels-Alder reaction of a 5-alkoxyoxazole with a suitable dienophile. This approach offers a convergent and efficient route to this essential vitamin. The synthesis of the unique natural products siphonazoles A and B also highlights the application of a functionalized oxazole as a key building block. nih.gov These examples underscore the strategic importance of the oxazole moiety as a masked diene for the construction of complex heterocyclic systems.

The versatility of this methodology allows for the introduction of various substituents onto the pyridine ring, which is crucial for the synthesis of a wide range of natural product analogs for structure-activity relationship studies.

Development of Oxazole-Based Ligands and Organocatalysts in Catalysis

While specific applications of 5-Ethoxy-2-phenyl-1,3-oxazole as a ligand are not widely reported, the broader class of oxazole-containing ligands has seen significant use in various catalytic transformations. For example, naturally occurring oxazole structural units have been incorporated into ligands for vanadium catalysts used in ethylene-norbornene copolymerization. mdpi.com Oxazoline (B21484) ligands, which are structurally related to oxazoles, are extensively used in asymmetric catalysis. alfachemic.com

The development of chiral oxazole ligands allows for the enantioselective synthesis of a wide range of molecules. The phenyl and ethoxy groups in 5-Ethoxy-2-phenyl-1,3-oxazole could be further functionalized to create novel ligand architectures for various catalytic applications.

| Ligand Type | Metal | Catalytic Application | Reference |

| Oxazole-containing | Vanadium | Ethylene-norbornene copolymerization | mdpi.com |

| Oxazoline-based | Various transition metals | Asymmetric synthesis | alfachemic.com |

| Oxazole-carbene | Rhodium, Palladium | Hydrosilylation | acs.org |

Integration into Advanced Organic Materials, such as Luminescent Dyes and Optical Devices

The 2,5-disubstituted oxazole scaffold, to which 5-Ethoxy-2-phenyl-1,3-oxazole belongs, is a key chromophore in many fluorescent and luminescent materials. The photophysical properties of these compounds, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the nature of the substituents at the 2- and 5-positions.

Research on 2,5-diaryl- and 2,5-disubstituted oxazoles has demonstrated that the incorporation of π-conjugated spacers at these positions can lead to new series of fluorescent dyes with emissions spanning the visible spectrum up to 700 nm. researchgate.net These dyes can exhibit significant Stokes shifts and strong solvatochromic fluorescence, making them suitable for applications in bioimaging and as fluorescent probes. A well-known example of a highly fluorescent compound containing a similar structural motif is 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), which is used as a wavelength shifter and scintillator. researchgate.net

The 2-phenyl and 5-ethoxy groups in 5-Ethoxy-2-phenyl-1,3-oxazole provide a platform for further modification to tune its photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring or replacement of the ethoxy group with other functionalities could lead to the development of novel luminescent dyes for various optical applications.

| Compound Class | Key Feature | Potential Application | Reference |

| 2,5-Disubstituted aryloxazoles | Tunable fluorescence | Fluorescent dyes, probes | researchgate.net |

| 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) | High fluorescence quantum yield | Wavelength shifter, scintillator | researchgate.net |

Applications in Click Chemistry and Bioconjugation through Ethynyl (B1212043) Oxazoles

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules and for bioconjugation. mdpi.comnih.gov The development of methods to introduce terminal alkyne functionalities onto heterocyclic scaffolds has expanded the scope of this versatile reaction.

While the direct use of 5-Ethoxy-2-phenyl-1,3-oxazole in click chemistry is not reported, its derivatization to an ethynyl oxazole would open up a wide range of possibilities. The synthesis of ethynyl-substituted oxazoles, although challenging due to the sensitivity of the oxazole ring, has been achieved. chemrxiv.orgchemrxiv.orgchemrxiv.org These ethynyl oxazoles can then readily participate in CuAAC reactions with a variety of azides to form stable 1,2,3-triazole linkages.

This methodology allows for the efficient conjugation of the oxazole moiety to biomolecules, polymers, and other functional materials. For example, an ethynyl derivative of 5-Ethoxy-2-phenyl-1,3-oxazole could be "clicked" onto an azide-modified protein or nucleic acid for biological labeling and imaging. In materials science, this approach could be used to incorporate the oxazole unit into polymers or onto surfaces to create materials with tailored optical or electronic properties.

| Reaction | Key Reagents | Product | Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ethynyl oxazole, Azide, Copper(I) catalyst | 1,2,3-Triazole-linked oxazole | Bioconjugation, Materials Science |

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions to 5-Ethoxy-2-phenyl-1,3-oxazole Research

Research into 5-Ethoxy-2-phenyl-1,3-oxazole has primarily focused on its utility as a reactive diene in cycloaddition reactions, a characteristic driven by the electron-donating ethoxy group at the C-5 position. Key academic contributions have established its role in the synthesis of more complex heterocyclic systems.

One of the foundational areas of research involves the participation of 5-ethoxy-2-phenyloxazole in Diels-Alder reactions. Studies have shown that it reacts with various heterodienophiles, including those with N=N, C=N, and C=O bonds. clockss.org Its reactivity in this context is comparable to that of 5-siloxy-2-phenyloxazole, highlighting the influence of the C-5 substituent on the oxazole (B20620) ring's electronic properties. clockss.org These cycloaddition reactions are particularly valuable as they provide synthetic routes to substituted pyridine (B92270) and furan (B31954) rings, which are important scaffolds in natural product synthesis. clockss.orgarkat-usa.org The formation of pyridines often occurs through the initial formation of a Diels-Alder adduct, which then undergoes aromatization via the elimination of ethanol (B145695). clockss.org

A notable synthetic application was demonstrated in the reaction of 5-Ethoxy-2-phenyl-4-triethylsilyloxazole with methyl propiolate, which regioselectively yields a substituted furan. arkat-usa.org Furthermore, a direct synthesis for related 5-ethoxy-1,3-oxazoles has been described, starting from N-benzoyl amino acids. This method involves the conversion of the amino acid to its corresponding ethyl ester, followed by cyclization using phosphorous oxychloride, providing a more direct entry to this class of compounds.

| Reactant(s) | Reaction Type | Product(s) | Significance | Reference |

|---|---|---|---|---|

| 5-Ethoxy-2-phenyloxazole and various dienophiles (e.g., N-ethylmaleimide) | Diels-Alder Cycloaddition | Substituted Pyridines (via elimination of ethanol) | Provides a synthetic route to pyridine scaffolds. | clockss.org |

| 5-Ethoxy-2-phenyl-4-triethylsilyloxazole and Methyl propiolate | Intermolecular Diels-Alder/Retro-Diels-Alder | 2-Ethoxy-3-methoxycarbonyl-5-phenylfuran | Demonstrates regioselective furan synthesis. | arkat-usa.org |

| N-benzoyl alanine (B10760859) or valine, Thionyl chloride, Ethanol, Phosphorous oxychloride | Cyclization | 4-substituted-5-ethoxy-2-phenyl-1,3-oxazole | Provides a direct synthetic route from amino acid precursors. |

Identification of Unexplored Synthetic Avenues and Methodological Gaps

Despite its utility, the synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole and its derivatives has not been explored using the full range of modern synthetic methodologies available for oxazole construction. A significant gap exists in the application of more recent and efficient synthetic strategies.

Exploration of Classic Name Reactions: Many established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, the van Leusen reaction, or the Fisher oxazole synthesis, have not been specifically optimized for 5-Ethoxy-2-phenyl-1,3-oxazole. semanticscholar.orgnih.gov A systematic investigation into these pathways could yield more efficient and scalable routes to the target compound and its analogues.

Green Chemistry Approaches: Current synthetic protocols often rely on traditional reagents and conditions. There is a substantial opportunity to develop greener synthetic methods. This could involve the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other oxazole derivatives, or the exploration of environmentally benign catalysts and solvents. ijpsonline.com

Advanced Substitution Strategies: Methodologies such as the "halogen dance" isomerization have proven effective for creating complex, polysubstituted oxazoles. nih.gov Adapting such strategies could allow for the introduction of diverse functional groups onto the 5-Ethoxy-2-phenyl-1,3-oxazole core, thereby expanding its synthetic utility. Currently, methods for selective functionalization at the C-4 position are not well-documented for this specific compound.

Prospective Research on Novel Reactivity Modes and Chemical Transformations

Future research should aim to expand the known chemical reactivity of 5-Ethoxy-2-phenyl-1,3-oxazole beyond its role as a diene in cycloaddition reactions. Several avenues of inquiry could reveal novel transformations and applications.

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, and the electron-donating ethoxy group at C-5 is expected to influence the regioselectivity of such reactions. clockss.org A comprehensive study of its reactions with various electrophiles (e.g., nitrating, halogenating, or acylating agents) would provide fundamental insights into its aromatic character and offer pathways to new derivatives.

Organometallic Chemistry: The use of organometallic reagents opens up a vast potential for functionalization. Research into the site-selective lithiation or metalation of the oxazole ring, followed by quenching with electrophiles, could provide access to a wide array of substituted products that are otherwise difficult to synthesize. clockss.org

Ring-Transformation Reactions: Other substituted oxazoles, particularly oxazol-5(4H)-ones, are known to undergo ring-transformation reactions in the presence of nucleophiles to form different heterocyclic systems. uzh.ch Investigating whether 5-Ethoxy-2-phenyl-1,3-oxazole can be induced to undergo similar ring-opening and recyclization cascades could lead to novel synthetic methodologies for other classes of heterocycles.

Photochemical Reactions: The photophysical properties and photochemical reactivity of 5-Ethoxy-2-phenyl-1,3-oxazole remain largely unexplored. Given that oxazoles can participate in photooxidations and other light-induced transformations, this area represents a frontier for discovering new reactivity modes. semanticscholar.org

| Research Area | Proposed Investigation | Potential Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Study reactions with halogenating, nitrating, and acylating agents. | Elucidate regioselectivity and synthesize novel C-4 substituted derivatives. |

| Organometallic Functionalization | Investigate directed lithiation and cross-coupling reactions (e.g., Suzuki, Stille). | Develop controlled methods for introducing carbon and heteroatom substituents. |

| Ring-Opening and Transformation | Explore reactions with strong nucleophiles or under thermal/catalytic stress. | Discover pathways to other heterocyclic systems starting from the oxazole core. |

| Photochemistry | Examine reactivity under UV irradiation in the presence of sensitizers or reactants. | Uncover novel cycloadditions, isomerizations, or fragmentation pathways. |

Potential for Integration into Emerging Fields of Chemical Science and Technology

The unique structural and electronic features of 5-Ethoxy-2-phenyl-1,3-oxazole position it as a valuable building block for integration into several emerging areas of science and technology.

Medicinal Chemistry: The oxazole nucleus is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. ijpsonline.comnih.govresearchgate.netbiointerfaceresearch.comthepharmajournal.com The 5-ethoxy-2-phenyl-1,3-oxazole scaffold is an ideal starting point for the design and synthesis of new libraries of compounds for biological screening. Its potential as a lead structure in drug discovery programs is significant but remains largely untapped.

Materials Science: Substituted oxazoles, particularly those with extended π-systems like the 2-phenyl group, can exhibit interesting photophysical properties. thepharmajournal.com Analogous compounds, such as 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), are used as scintillators and in dye lasers. researchgate.net A thorough investigation of the fluorescence and electronic properties of 5-Ethoxy-2-phenyl-1,3-oxazole and its polymers could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, or non-linear optical materials.

Complex Molecule Synthesis: The established reactivity of 5-Ethoxy-2-phenyl-1,3-oxazole in Diels-Alder reactions makes it a valuable synthon for the efficient construction of complex molecular architectures. clockss.orgarkat-usa.org Its application can be extended to the total synthesis of natural products containing pyridine or furan moieties, offering a streamlined approach to key intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethoxy-2-phenyl-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of appropriately substituted precursors. For example, analogous oxazole derivatives are prepared using a modified Doroshenko method, involving refluxing in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ .

- Optimization : Yield improvements are achieved by optimizing stoichiometry, temperature (typically 80–120°C), and reaction time (8–24 hours). Evidence from similar syntheses highlights solvent selection (e.g., THF for higher solubility) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 5-Ethoxy-2-phenyl-1,3-oxazole?

- Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., ethoxy group at C5: δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) .

X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–O bonds ≈ 1.36 Å in oxazole rings) and dihedral angles between aromatic systems (e.g., phenyl vs. oxazole planes ≈ 15–25°) .

Elemental Analysis : Confirms purity (>95%) by matching calculated/observed C, H, N percentages .

Q. What safety protocols are recommended for handling 5-Ethoxy-2-phenyl-1,3-oxazole during synthesis?

- Precautions :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (data gaps exist for acute toxicity) .

- Avoid incompatible materials (strong oxidizers) and store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bond angles or torsional strain in 5-Ethoxy-2-phenyl-1,3-oxazole?

- Approach :

DFT Calculations : Compare experimental crystallographic data (e.g., C10–N11 bond length: 1.296 Å ) with optimized geometries (B3LYP/6-31G* level).

Torsional Analysis : Molecular dynamics simulations assess flexibility of the ethoxy group, explaining discrepancies in dihedral angles (e.g., 119.3° vs. 121.4° in different studies) .

- Validation : Overlay computed and experimental XRD structures to identify steric or electronic outliers .

Q. What strategies improve regioselectivity in derivatizing 5-Ethoxy-2-phenyl-1,3-oxazole for pharmacological studies?

- Functionalization Methods :

- Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at the phenyl ring’s para position using FeCl₃ catalysis .

- Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at C2 via Pd(PPh₃)₄ catalysis (e.g., coupling with boronic acids at 80°C) .

- Monitoring : LC-MS tracks reaction progress, while Hammett plots predict substituent effects on reactivity .

Q. How do solvent polarity and proticity affect the photophysical properties of 5-Ethoxy-2-phenyl-1,3-oxazole?

- Experimental Design :

Solvent Screening : Measure UV-Vis/fluorescence spectra in solvents (hexane, ethanol, DMSO) to correlate λₐbₛ/λₑm with Reichardt’s ET(30) polarity scale.

Quantum Yield Calculation : Compare emission intensities with standard dyes (e.g., quinine sulfate) to assess environmental sensitivity .

- Mechanistic Insight : Polar aprotic solvents stabilize excited states via dipole interactions, enhancing fluorescence intensity .

Q. What are the limitations of current synthetic methods for scaling 5-Ethoxy-2-phenyl-1,3-oxazole to gram quantities?

- Challenges :

- Purification : Column chromatography is inefficient; switch to recrystallization (ethanol/water mixtures) .

- Byproduct Formation : Optimize stoichiometry to minimize dimerization (e.g., via in-situ IR monitoring of intermediate consumption) .

- Scalability : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.